Cas no 162540-61-6 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-)

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- structure
162540-61-6 structure
Nome do Produto:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
N.o CAS:162540-61-6
MF:C37H52N4O8
MW:680.830790519714
CID:168426
PubChem ID:463279

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Propriedades químicas e físicas

Nomes e Identificadores

    • 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
    • carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutyl]amino]-2-hydroxy-1-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]propyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-[4-(2-pyridin-3-yloxyethoxy)phenyl]butan-2-yl]carbamate
    • CHEMBL61670
    • (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(4-(2-(3-pyridinyloxy)ethoxy)phenyl)butyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
    • tert-Butyl hydrogen {4-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)amino]-3-hydroxy-1-(4-{2-[(pyridin-3-yl)oxy]ethoxy}phenyl)butan-2-yl}carbonimidate
    • 162540-61-6
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-[4-[2-(3-pyridinyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
    • tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-{4-[2-(pyridin-3-yloxy)ethoxy]phenyl}butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-((4-(2-(3-pyridinyloxy)ethoxy)phenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
    • tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-[4-[2-(3-pyridyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-propyl]carbamate
    • BDBM672
    • [1S-[1R*,2S*(2S*, 3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(3-pyridinyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-
    • DTXSID80936712
    • Inchi: InChI=1S/C37H52N4O8/c1-36(2,3)48-34(44)40-30(21-26-11-8-7-9-12-26)32(42)24-39-25-33(43)31(41-35(45)49-37(4,5)6)22-27-14-16-28(17-15-27)46-19-20-47-29-13-10-18-38-23-29/h7-18,23,30-33,39,42-43H,19-22,24-25H2,1-6H3,(H,40,44)(H,41,45)/t30-,31-,32+,33+/m0/s1
    • Chave InChI: OFSZIOSVMKUCOI-UYEZAFAQSA-N
    • SMILES: C1C=CC(OCCOC2C=CC(C[C@@H]([C@@H](CNC[C@H]([C@H](CC3C=CC=CC=3)NC(OC(C)(C)C)=O)O)O)NC(OC(C)(C)C)=O)=CC=2)=CN=1

Propriedades Computadas

  • Massa Exacta: 680.37876
  • Massa monoisotópica: 680.378515
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 49
  • Contagem de Ligações Rotativas: 21
  • Complexidade: 944
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.6
  • Superfície polar topológica: 161

Propriedades Experimentais

  • Densidade: 1.175
  • Ponto de ebulição: 831.3°Cat760mmHg
  • Ponto de Flash: 456.6°C
  • Índice de Refracção: 1.559
  • PSA: 160.5

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Literatura Relacionada

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